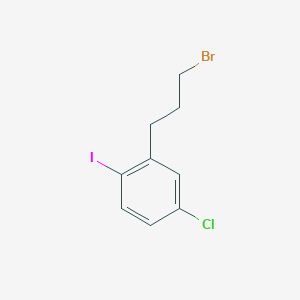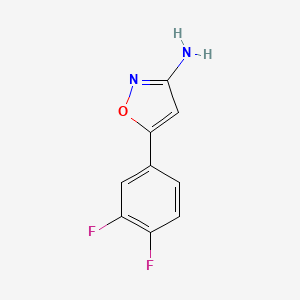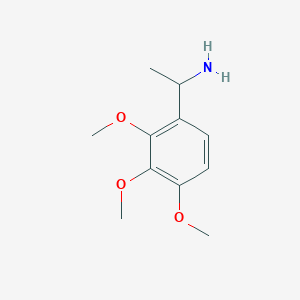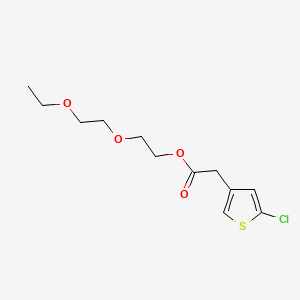
4-Bromo-5-chloro-2-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-chloro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol . It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals and other industries.
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4-Bromo-5-chloro-2-methoxybenzaldehyde involves the metal halogen exchange reaction. Initially, 1,4-dibromo-2-fluorobenzene undergoes metal halogen exchange with butyl lithium at cryogenic temperatures (−78°C) in diethyl ether. The intermediate 2-fluoro-4-bromobenzaldehyde is then reacted with methanol in the presence of potassium carbonate to yield 4-bromo-2-methoxybenzaldehyde .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
化学反応の分析
Types of Reactions
4-Bromo-5-chloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) on the benzene ring.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-5-chloro-2-methoxybenzoic acid.
Reduction: 4-Bromo-5-chloro-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Bromo-5-chloro-2-methoxybenzaldehyde is used in scientific research for various applications:
作用機序
The mechanism of action of 4-Bromo-5-chloro-2-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
4-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the chlorine atom.
4-Chloro-2-methoxybenzaldehyde: Similar structure but lacks the bromine atom.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but has a hydroxyl group instead of bromine and chlorine.
Uniqueness
4-Bromo-5-chloro-2-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific and industrial applications .
特性
分子式 |
C8H6BrClO2 |
|---|---|
分子量 |
249.49 g/mol |
IUPAC名 |
4-bromo-5-chloro-2-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-4H,1H3 |
InChIキー |
VOTFOSMMTNXEQQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


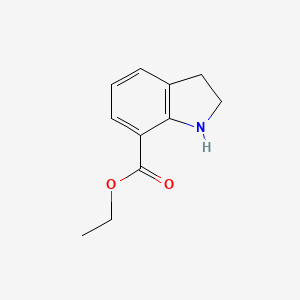
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)
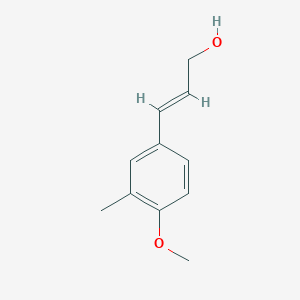
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
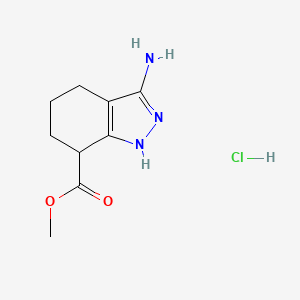
![7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)
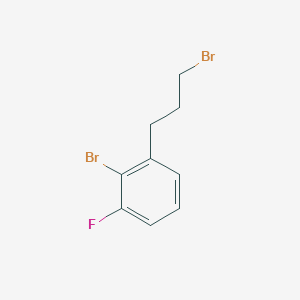
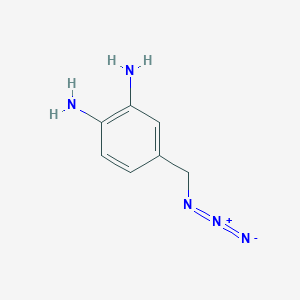
![((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13567847.png)
